molecular formula C17H17F2NO2 B12402158 Mao-B-IN-17

Mao-B-IN-17

カタログ番号: B12402158
分子量: 305.32 g/mol
InChIキー: XZTKRGSHRFWZIG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Mao-B-IN-17の調製には、さまざまな試薬と反応条件を用いた合成経路が含まれます。 一例として、50μLのジメチルスルホキシド(DMSO)主溶液を採取し、300μLのポリエチレングリコール300(PEG300)を加えてよく混合し、澄明にした後、50μLのTween 80を加えてよく混合し、澄明にした後、最後に600μLの二重蒸留水(ddH2O)を加えてよく混合し、澄明にすることで、生体内用製剤が調製されます . This compoundの工業生産方法は広く文書化されていませんが、通常は、大規模生産向けに最適化された同様の合成経路が用いられます。

生物活性

Mao-B-IN-17 is a selective inhibitor of monoamine oxidase B (MAO-B), a critical enzyme involved in the metabolism of neurotransmitters such as dopamine. Its biological activity has significant implications for neurodegenerative diseases, particularly Parkinson's disease. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Overview of MAO-B

MAO-B is primarily located on the outer mitochondrial membrane and plays a vital role in the oxidative deamination of monoamines, including dopamine. Elevated levels of MAO-B have been associated with various neurological disorders, notably Parkinson's disease, where its activity correlates with neuronal damage and dopaminergic cell loss . Inhibition of MAO-B can enhance dopaminergic neurotransmission and provide neuroprotective effects.

Pharmacological Profile of this compound

This compound has demonstrated potent inhibitory activity against MAO-B, with an IC50 value reported at 5.08 μM . This compound is notable for its selectivity towards MAO-B over MAO-A, making it a promising candidate for therapeutic interventions in Parkinson's disease without the side effects associated with non-selective MAO inhibitors .

Comparative Inhibition Potency

The following table summarizes the IC50 values of various compounds, including this compound, against MAO-B:

CompoundIC50 (μM)Selectivity Index (SI)
This compound5.08N/A
ACH100.14167.29
ACH140.15N/A
LazabemideN/AReversible
PargylineN/AIrreversible

The mechanism by which this compound exerts its inhibitory effects involves competitive inhibition of the MAO-B enzyme. The binding affinity and reversibility of this interaction are critical for its therapeutic efficacy. Studies indicate that this compound forms stable complexes with MAO-B, preventing the breakdown of neurotransmitters like dopamine .

Research Findings and Case Studies

Recent studies have highlighted the importance of selective MAO-B inhibitors in managing Parkinson's disease:

  • Neuroprotective Effects : In animal models, selective inhibition of MAO-B has been shown to reduce oxidative stress and neuronal apoptosis. This is particularly relevant as increased oxidative stress is a hallmark of neurodegeneration in Parkinson's disease .
  • Behavioral Improvements : In preclinical trials, animals treated with Mao-B inhibitors exhibited improved motor functions and reduced symptoms associated with Parkinson's disease, suggesting potential benefits for human patients .
  • Potential for Combination Therapy : Research indicates that combining Mao-B inhibitors like this compound with other dopaminergic therapies may enhance overall efficacy and provide better symptom control in Parkinson's patients .

特性

分子式

C17H17F2NO2

分子量

305.32 g/mol

IUPAC名

2-(3,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C17H17F2NO2/c1-21-16-5-11-3-4-20(10-12(11)6-17(16)22-2)15-8-13(18)7-14(19)9-15/h5-9H,3-4,10H2,1-2H3

InChIキー

XZTKRGSHRFWZIG-UHFFFAOYSA-N

正規SMILES

COC1=C(C=C2CN(CCC2=C1)C3=CC(=CC(=C3)F)F)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。